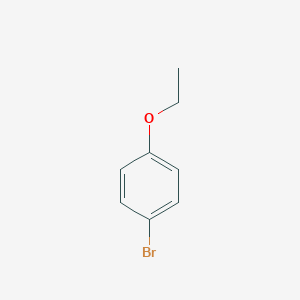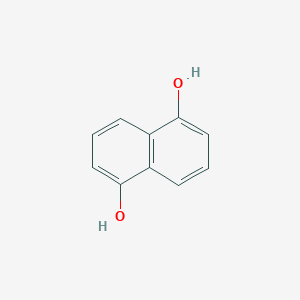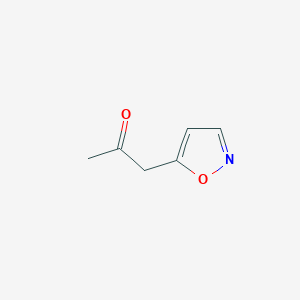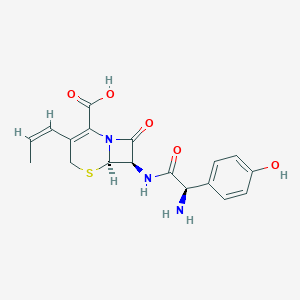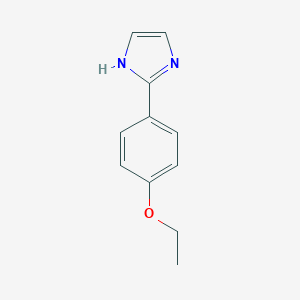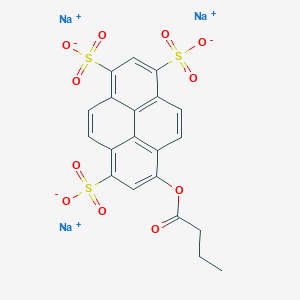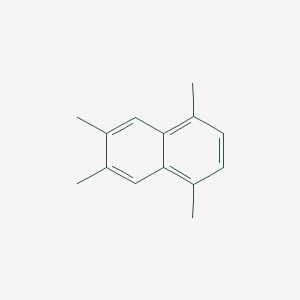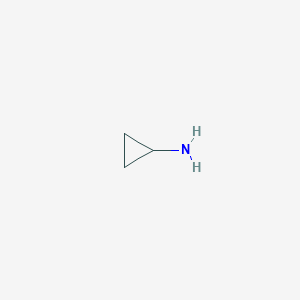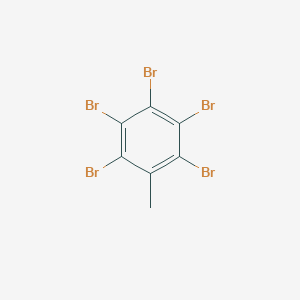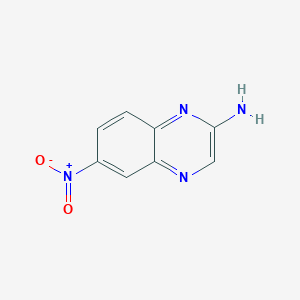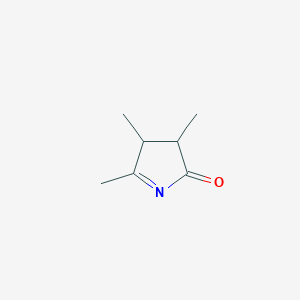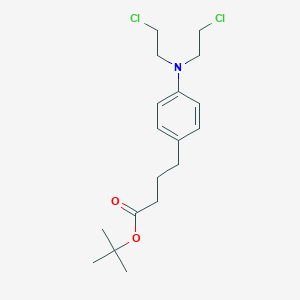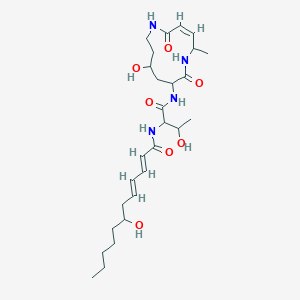
Glidobactin E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glidobactin E is a natural product that was first isolated from the fermentation broth of the bacterial strain Burkholderia thailandensis. It belongs to a class of compounds known as lipopeptides, which are known for their potent antimicrobial and anti-tumor activities. Glidobactin E has been shown to exhibit strong activity against a wide range of bacterial strains, including multidrug-resistant pathogens.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Genetic Analysis
Glidobactins, including Glidobactin E, are a family of cytotoxic compounds produced by soil bacteria, with a notable example being the strain K481-B101. The genetic basis for glidobactin synthesis involves a cluster of genes (glbA-glbH), which encode for a mixed non-ribosomal peptide/polyketide synthetase. This complex plays a crucial role in forming the unique peptide part of glidobactins (Schellenberg, Bigler, & Dudler, 2007).
Heterologous Production and Anticancer Potential
The biosynthetic gene cluster responsible for glidobactin production has been successfully cloned and expressed in E. coli, paving the way for improved yields and the creation of new variants. Glidobactin A, a potent proteasome inhibitor, shows significant potential as an anticancer drug. This heterologous expression system offers a foundation for the development of novel syrbactins as proteasome inhibitors for cancer therapy (Bian et al., 2014).
Structural and Bioactivity Analysis
Glidobactin-like natural products (GLNPs) have been recognized as potent proteasome inhibitors and are considered promising candidates for anticancer drugs. The structural analysis of these compounds, such as glidobactin A and cepafungin I, has revealed that their bioactivity is critically influenced by the unsaturation level and aliphatic tail length. Understanding these structural aspects is crucial for engineering biosynthetic gene clusters to optimize these natural products for potential use in cancer treatment (Zhao et al., 2021).
Enzymatic Characterization in Biosynthesis
The functional characterization of enzymes involved in glidobactin biosynthesis, such as GlbB, a lysine 4-hydroxylase, has been performed. This enzyme demonstrates high specificity and efficiency, essential for the synthesis of glidobactin's key dipeptide fragment. Such enzymatic studies are vital for understanding and manipulating the biosynthetic pathways of glidobactin for therapeutic applications (Amatuni & Renata, 2019).
Eigenschaften
CAS-Nummer |
119259-74-4 |
|---|---|
Produktname |
Glidobactin E |
Molekularformel |
C27H44N4O7 |
Molekulargewicht |
536.7 g/mol |
IUPAC-Name |
(2E,4E)-7-hydroxy-N-[3-hydroxy-1-[[(3Z)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]dodeca-2,4-dienamide |
InChI |
InChI=1S/C27H44N4O7/c1-4-5-7-10-20(33)11-8-6-9-12-24(36)31-25(19(3)32)27(38)30-22-17-21(34)15-16-28-23(35)14-13-18(2)29-26(22)37/h6,8-9,12-14,18-22,25,32-34H,4-5,7,10-11,15-17H2,1-3H3,(H,28,35)(H,29,37)(H,30,38)(H,31,36)/b8-6+,12-9+,14-13- |
InChI-Schlüssel |
DCOUSTGIABFBAL-OGGIDZFNSA-N |
Isomerische SMILES |
CCCCCC(C/C=C/C=C/C(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)/C=C\C(NC1=O)C)O)O |
SMILES |
CCCCCC(CC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O)O |
Kanonische SMILES |
CCCCCC(CC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O)O |
Synonyme |
glidobactin E |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI)](/img/structure/B47168.png)
